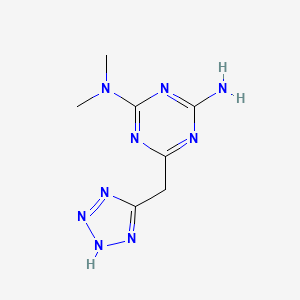
2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a tetrazole moiety and dimethylamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Introduction of the Tetrazole Moiety: The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Dimethylation: The final step involves the dimethylation of the amine groups on the triazine ring using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated groups.
Substitution: Formation of substituted triazine derivatives with different functional groups.
科学的研究の応用
2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine: Lacks the tetrazole moiety, making it less versatile in certain applications.
6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine: Lacks the dimethylamine groups, affecting its reactivity and biological activity.
Uniqueness
2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the tetrazole moiety and dimethylamine groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in various fields of research.
特性
IUPAC Name |
2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N9/c1-16(2)7-10-4(9-6(8)11-7)3-5-12-14-15-13-5/h3H2,1-2H3,(H2,8,9,10,11)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWKCMTZCCMIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cyano-N-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6975142.png)
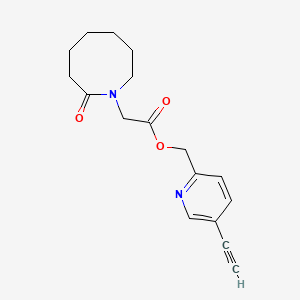
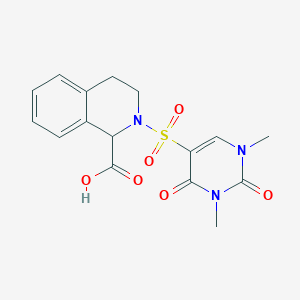
![N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B6975155.png)
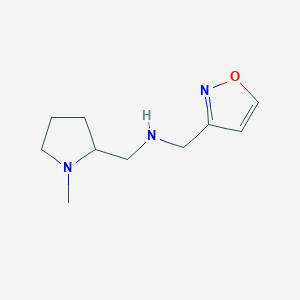
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B6975175.png)
![1-ethoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B6975179.png)
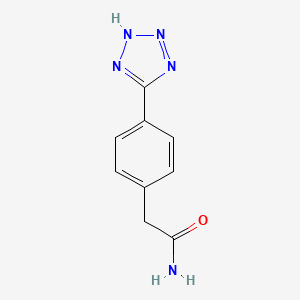
![[5-[[(2,2-Difluorocyclopentyl)methylamino]methyl]furan-2-yl]methanol](/img/structure/B6975204.png)
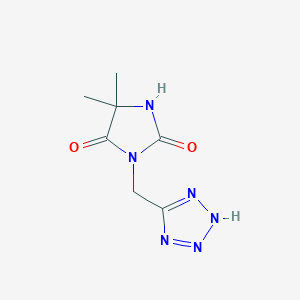
![5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole](/img/structure/B6975211.png)
![1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole](/img/structure/B6975214.png)
![5-[2-(oxan-2-yl)ethyl]-2H-tetrazole](/img/structure/B6975216.png)
![5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole](/img/structure/B6975222.png)
